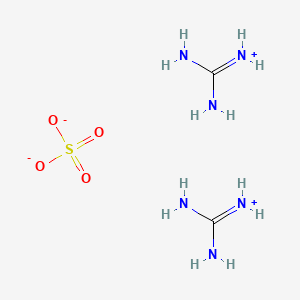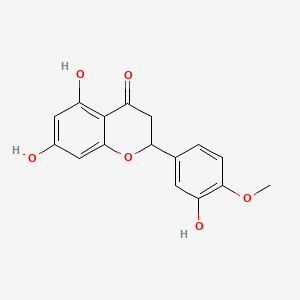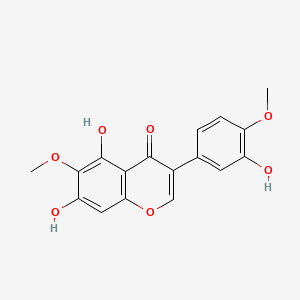
Iristectorigenin B
Descripción general
Descripción
Iristectorigenin B is a liver X receptor (LXR) modulator . It is isolated from Belamcanda chinensis and stimulates the transcriptional activity of both LXR-α and LXR-β . It suppresses cholesterol accumulation in a dose-dependent manner and induces the transcriptional activation of LXR-α/-β-responsive genes .
Synthesis Analysis
Iristectorigenin B is isolated from the methanol extract of Belamcanda chinensis . It’s important to note that due to the high similarities in appearance such as color and shape to Iris tectorum Maxim (ITM), another plant from the same family, Belamcanda chinensis is often confused or even misused with ITM .Molecular Structure Analysis
The molecular formula of Iristectorigenin B is C17H14O7 . The structure of the compound was identified as iristectorigenin B by comparison of its physicochemical and spectroscopic data to those reported previously .Chemical Reactions Analysis
Iristectorigenin B has been found to have hypocholesterolemic activities that may reduce the risk of coronary heart disease (CHD). It reduces macrophage cholesterol levels in vitro by activating LXR target genes, without inducing hepatic steatosis .Physical And Chemical Properties Analysis
Iristectorigenin B is a white crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . Its molecular weight is 330.29 .Aplicaciones Científicas De Investigación
Liver X Receptor Modulation : Iristectorigenin B, isolated from Belamcanda chinensis, acts as a modulator of the liver X receptor (LXR). It stimulates the transcriptional activity of LXR-α and LXR-β, suppresses cholesterol accumulation in macrophages, and induces the expression of genes important in cholesterol homeostasis without causing hepatic lipid accumulation (Jun et al., 2012).
Potential Treatment for Cancer and Infections : Iris species, including those containing Iristectorigenin B, have a history of medicinal use for various conditions. Clinical studies have shown positive results in treating cancer, bacterial, and viral infections (Mykhailenko et al., 2016).
Extraction and Isolation Techniques : Iristectorigenin B has been successfully extracted from Belamcanda chinensis using ionic-liquid-based ultrasound-assisted extraction, which is effective in isolating α-glucosidase inhibitors, suggesting potential applications in diabetes management (Li et al., 2017).
Identification and Characterization : Methods have been developed to determine the presence of Iristectorigenin B in Iris halophila var. sogdiana, contributing to the qualitative analysis of isoflavone glycosides in medicinal plants (Yang, 2014).
Antimutagenic Activity : Iristectorigenin B from Belamcanda chinensis exhibits antimutagenic activity, showing suppressive effects on gene expression related to the SOS response in bacteria against various mutagens. This suggests potential applications in reducing mutagen-induced damages (Miyazawa et al., 2001).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZOUWHPDDOJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235862 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iristectorigenin B | |
CAS RN |
37744-62-0, 86849-77-6 | |
| Record name | Iristectorigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037744620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086849776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iristectorigenin B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3VR8KUL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)
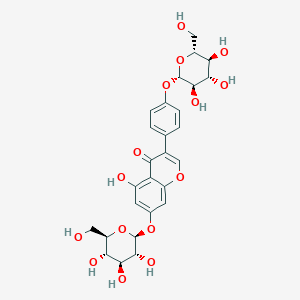
![2-[4-(D-Glucopyranosyloxy)phenyl]-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B600419.png)

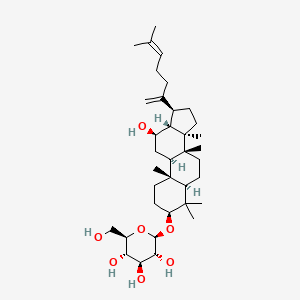
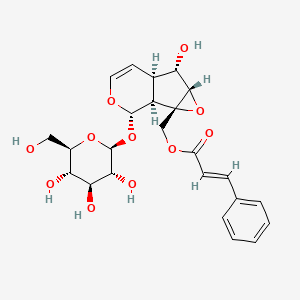

![7H-Furo[3,2-g][1]benzopyran-7-one, 4,5,6-trimethoxy-](/img/structure/B600434.png)

